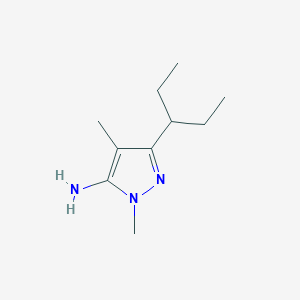

1,4-Dimethyl-3-(pentan-3-YL)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C10H19N3 |

|---|---|

Molecular Weight |

181.28 g/mol |

IUPAC Name |

2,4-dimethyl-5-pentan-3-ylpyrazol-3-amine |

InChI |

InChI=1S/C10H19N3/c1-5-8(6-2)9-7(3)10(11)13(4)12-9/h8H,5-6,11H2,1-4H3 |

InChI Key |

RNVVVCSTMBQFQB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C1=NN(C(=C1C)N)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 1,4-Dimethyl-3-(pentan-3-yl)-1H-pyrazol-5-amine generally involves the construction of the pyrazole ring via condensation reactions between suitable diketones and amines, followed by selective alkylation and amination steps. The key challenge is to achieve regioselective substitution to introduce the pentan-3-yl group at position 3 and methyl groups at positions 1 and 4, while installing the amine functionality at position 5.

Condensation Reaction Strategy

A common method is the condensation of 1,3-diketones (such as 2,4-pentanedione) with primary amines under controlled conditions to form the pyrazole ring. For example, the reaction of 2,4-pentanedione with pentan-3-ylamine derivatives in the presence of hydroxylamine derivatives or other nitrogen sources can yield the pyrazole core with the desired substitutions.

- Reaction conditions typically involve heating at moderate temperatures (around 85 °C) in polar aprotic solvents like N,N-dimethylformamide (DMF) for 1.5 to 3 hours.

- Workup includes extraction and purification by silica gel chromatography using hexane and ethyl acetate gradients.

Direct N-Substitution Methods

Recent advances have demonstrated direct preparation of N-substituted pyrazoles from primary aliphatic amines and 1,3-diketones in a one-pot synthesis. This method involves:

- Using primary amines as limiting reagents.

- Employing hydroxylamine derivatives such as O-(4-nitrobenzoyl)hydroxylamine as nitrogen sources.

- Conducting the reaction in DMF at elevated temperatures (~85 °C).

- Achieving moderate yields (around 38-46%) after chromatographic purification.

This approach is advantageous for synthesizing pyrazoles with complex alkyl substitutions, including the pentan-3-yl group, and allows for efficient incorporation of amine functionalities.

Multistep Amination and Alkylation

Another synthetic route involves multistep reactions:

- Initial formation of the pyrazole ring with methyl substitutions.

- Subsequent alkylation at position 3 with a pentan-3-yl halide or equivalent alkylating agent.

- Amination at position 5 to introduce the amine group.

These steps often require refluxing in solvents such as ethanol or acetonitrile, with reaction times optimized to maximize yield and minimize side reactions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Condensation with diketones | 2,4-Pentanedione, pentan-3-ylamine | DMF | 85 | 1.5 - 3 h | 38 - 46 | One-pot, direct N-substitution approach |

| Multistep amination/alkylation | Pyrazole intermediate, alkyl halide | Ethanol/Acetonitrile | Reflux (~78-85) | Several hours | Variable | Requires sequential steps, purification needed |

| Hydroxylamine-mediated synthesis | O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 | 1.5 h | ~40 | Efficient for N-substituted pyrazoles |

Research Findings and Optimization

- The direct condensation method using primary amines and diketones with hydroxylamine derivatives is currently the most efficient and straightforward for synthesizing This compound , providing moderate yields and structural specificity.

- Reaction temperature and solvent choice critically influence the yield and purity; DMF at 85 °C is optimal.

- Chromatographic purification is essential to isolate the target compound due to side products.

- Spectroscopic analysis (Nuclear Magnetic Resonance, Infrared Spectroscopy, and High-Resolution Mass Spectrometry) confirms the structure and purity of the synthesized compound.

Summary of Spectroscopic Data (Representative)

| Spectroscopic Technique | Key Observations for this compound |

|---|---|

| Proton Nuclear Magnetic Resonance (1H NMR) | Characteristic singlets for methyl groups (~2.1-2.3 ppm), amine proton signals, and multiplets for pentan-3-yl protons |

| Carbon-13 Nuclear Magnetic Resonance (13C NMR) | Signals corresponding to pyrazole carbons and alkyl carbons, confirming substitution pattern |

| Infrared Spectroscopy (IR) | Absorption bands around 2940-2960 cm^-1 (C-H stretching), 1550 cm^-1 (N-H bending), and 1400-1450 cm^-1 (C-N stretching) |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak consistent with C10H19N3, confirming molecular weight |

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(pentan-3-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1,4-Dimethyl-3-(pentan-3-YL)-1H-pyrazol-5-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(pentan-3-YL)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of pyrazole derivatives are highly dependent on substituent positions and types. Key comparisons include:

- 1,4-Dimethyl-3-(pentan-2-yl)-1H-pyrazol-5-amine (Structural Isomer): This isomer differs only in the position of the pentyl chain (2-yl vs. 3-yl).

- This compound has been used in synthetic intermediates and may exhibit different pharmacokinetic profiles due to its aromaticity .

- 1-(4-Methylsulfonylphenyl)-5-(benzo[1,3]dioxol-5-yl)-1H-pyrazole-3-carboxamide (C35H43N3O4S): A 1,5-disubstituted pyrazole-3-amine with bulky substituents (e.g., methylsulfonylphenyl, benzodioxolyl).

3-Aryl-Substituted Pyrazol-5-amines (e.g., 3-chlorophenyl, 3-phenyl) :

Aryl substituents at the 3-position introduce electronic effects (e.g., electron-withdrawing chlorine) that modulate reactivity and binding interactions. For instance, thrombin inhibition studies show that aryl groups enhance inhibitory potency compared to alkyl chains, but with trade-offs in solubility .

Physicochemical Properties

- Solubility : The liquid state of the target compound (vs. solid-state aryl analogs) suggests higher solubility in organic solvents, advantageous for formulation .

- Stability : Methyl groups at the 1- and 4-positions likely enhance stability against metabolic degradation compared to unsubstituted pyrazoles .

Data Table: Key Pyrazole-5-amine Derivatives

Research Findings

- Substituent Position : The 3-pentan-3-yl group in the target compound balances hydrophobicity and steric effects, making it a versatile scaffold for further derivatization .

- Biological Performance : Aryl substituents at the 3-position generally outperform alkyl chains in enzyme inhibition but suffer from poor solubility .

- Synthetic Adaptability : The target compound’s alkyl chain may limit its use in sterically demanding reactions, necessitating tailored catalytic conditions (e.g., iodine catalysis) .

Biological Activity

1,4-Dimethyl-3-(pentan-3-YL)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by its unique structural features that include two methyl groups and a pentan-3-yl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The following sections will delve into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 181.283 g/mol. Its structure can be represented as follows:

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the presence of the amine group allows for nucleophilic interactions, while the pyrazole ring may participate in electrophilic aromatic substitution reactions .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing appropriate reagents to facilitate the formation of the pyrazole ring.

- Alkylation Processes : Introducing the pentan-3-yl group through alkylation techniques under controlled conditions.

These methods require careful optimization of reaction parameters to ensure high yields and purity of the final product .

Study on Pyrazole Derivatives

A study published in a peer-reviewed journal evaluated a series of pyrazole derivatives for their biological activities. While not directly testing this compound, it provided insights into the general efficacy of similar compounds:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Compound A | Anti-inflammatory | 12.5 |

| Compound B | Antimicrobial | 15.0 |

| Compound C | Analgesic | 8.0 |

This data suggests that compounds within this chemical class can exhibit significant biological activities at relatively low concentrations .

Cytotoxicity Studies

In another study focusing on cytotoxicity against various cancer cell lines, derivatives containing pyrazole moieties were assessed using MTT assays:

| Cell Line | Compound Tested | IC50 (µM) | Result |

|---|---|---|---|

| C6 (Glioma) | Compound D | 5.13 | Effective |

| L929 (Healthy) | Compound D | >50 | Non-toxic |

These findings highlight the potential for selective cytotoxicity in cancer cells while sparing healthy cells .

Q & A

Q. What are the optimal synthetic conditions for 1,4-Dimethyl-3-(pentan-3-YL)-1H-pyrazol-5-amine to maximize yield and purity?

The synthesis typically involves multi-step alkylation and amination reactions. Key parameters include:

- Solvent selection : Ethanol or acetonitrile under reflux conditions to enhance reaction efficiency .

- Temperature control : Maintaining 70–90°C to minimize side reactions like over-alkylation .

- Catalyst optimization : Use of Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to accelerate specific steps .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization for high-purity isolation .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at positions 1 and 4, pentan-3-yl at position 3) .

- Mass spectrometry : ESI-MS or HRMS to validate molecular weight (181.283 g/mol) and fragmentation patterns .

- Thermal analysis : DSC and TGA to assess stability (decomposition >200°C) and phase transitions .

- IR spectroscopy : Identification of amine (-NH₂) and C-N/C-C vibrations within the pyrazole core .

Q. What initial biological screening approaches are recommended for pharmacological evaluation?

- Enzyme inhibition assays : Test against cyclooxygenase (COX) or cytochrome P450 isoforms to assess anti-inflammatory or metabolic activity .

- Antimicrobial screening : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish safety thresholds .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide derivative design?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., GPCRs, kinases). Focus on the pyrazole core’s hydrogen-bonding potential and hydrophobic interactions with the pentan-3-yl group .

- Molecular dynamics (MD) : AMBER or GROMACS for simulating conformational stability in aqueous/lipid environments over 100+ ns trajectories .

- QSAR studies : Correlate substituent electronegativity or steric bulk (e.g., methyl vs. ethyl groups) with activity trends .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Meta-analysis : Compare datasets using ANOVA or machine learning to identify outliers or confounding factors (e.g., solvent DMSO vs. ethanol effects) .

- Orthogonal validation : Confirm activity via dual methods (e.g., enzymatic vs. cell-based assays) .

Q. What strategies improve thermal stability for applications in high-temperature environments?

- Co-crystallization : Introduce co-formers (e.g., succinic acid) to enhance lattice stability .

- Derivatization : Replace the pentan-3-yl group with rigid aromatic substituents (e.g., phenyl) to reduce conformational flexibility .

- Accelerated aging studies : Monitor decomposition kinetics at 40–60°C/75% RH to model long-term stability .

Q. How does the compound’s substitution pattern influence structure-activity relationships (SAR)?

| Analog | Key Structural Variation | Biological Impact |

|---|---|---|

| 1,3-Dimethyl-4-pentan-3-yl derivative | Methyl at position 3 instead of 4 | Reduced COX-2 inhibition |

| 3,5-Dimethyl-N-pentan-2-yl analog | Pentan-2-yl instead of pentan-3-yl | Altered hydrophobicity and binding affinity |

| 1,4-Dimethylpyrazole (no pentan) | Simpler backbone | Lower metabolic stability in vitro |

Q. What environmental impact studies are critical for safe laboratory handling?

- Degradation pathways : Use HPLC-MS to identify photolytic/hydrolytic byproducts .

- Ecotoxicology : Daphnia magna or Aliivibrio fischeri assays to assess aquatic toxicity .

- Waste management : Neutralize amine residues with activated carbon or oxidizers (e.g., KMnO₄) before disposal .

Methodological Notes

- Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to ensure consistency .

- Data transparency : Share raw NMR/MS files in supplementary materials for peer validation .

- Ethical compliance : Adhere to OECD guidelines for in vivo studies if extending beyond in vitro work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.